1-(2-Methyl-4-nitrophenyl)piperazine
Overview
Description
“1-(2-Methyl-4-nitrophenyl)piperazine” is a chemical compound with the CAS Number: 681004-49-9 . It has a molecular weight of 235.29 and its IUPAC name is 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.29 . The compound’s InChI key is DUUNJNHSMBYVAY-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure and Conformation
- 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol : This compound, which shares structural similarities with 1-(2-Methyl-4-nitrophenyl)piperazine, demonstrates how piperazine rings can adopt specific conformations in crystal structures, providing insights into molecular interactions and stability. The nitro group's orientation in relation to the phenyl ring is also of interest in crystallography studies (Velmurugan, Govindasamy, Subramanian, Rajendran, & Kandaswamy, 1994).
Chemical Synthesis and Reactivity
Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate : This research describes the synthesis of a compound structurally related to this compound, highlighting the methods and conditions used in synthesizing biologically active benzimidazole compounds, which are important in medicinal chemistry (Liu Ya-hu, 2010).
Reactivity of Nitrophenyl Substituted Cyclic Amines with Dehydrogenations : This study examines the reactivity of compounds similar to this compound, providing insights into the chemical behaviors and potential applications in synthesizing various organic compounds (Moehrle & Mehrens, 1998).
Antibacterial and Antiviral Activities
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker : Research on piperazine derivatives, including structures related to this compound, shows significant antibacterial and biofilm inhibition activities. This suggests potential applications in developing new antibiotics and treatments for bacterial infections (Mekky & Sanad, 2020).
New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat : This study involves the synthesis of piperazine-based compounds that exhibit promising antiviral and antimicrobial activities, highlighting the potential of such compounds in pharmaceutical research (Reddy, Rasheed, Subba Rao, Adam, Rami Reddy, & Raju, 2013).
Mechanism of Action
Target of Action
It’s worth noting that certain piperazine derivatives have been found to possess significant biological activities. For instance, some derivatives have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains.
Mode of Action
Biochemical Pathways
Research on similar compounds suggests that they may influence a variety of biochemical pathways, potentially leading to downstream effects .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances.
Biochemical Analysis
Biochemical Properties
1-(2-Methyl-4-nitrophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a tyrosinase inhibitor, which is an enzyme involved in the production of melanin . The interaction between this compound and tyrosinase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in melanin production, which has implications for conditions such as hyperpigmentation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosinase can impact the melanogenesis pathway, leading to altered melanin production in melanocytes
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This binding interaction is crucial for its inhibitory effect. Furthermore, this compound may also interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, both in vitro and in vivo, require further investigation. Prolonged exposure to this compound may lead to cumulative effects on cellular processes, which could have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as tyrosinase inhibition and reduced melanin production . At higher doses, toxic or adverse effects may be observed. These effects could include cellular toxicity, organ damage, or other systemic effects. It is crucial to determine the threshold doses for both therapeutic and toxic effects to ensure safe and effective use of this compound in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for optimizing the use of this compound in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the localization and accumulation of the compound in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with tyrosinase may localize it to melanosomes, where melanin synthesis occurs. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXEUNBXUPEAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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